3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrimido[5,4-b]indole core, which is known for its biological activity and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimido[5,4-b]indole core, followed by functionalization at various positions.
Formation of the Pyrimido[5,4-b]indole Core: This can be achieved through a cyclization reaction involving an appropriate indole derivative and a pyrimidine precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced at the carbonyl groups to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed on the aromatic rings using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of multiple functional groups allows for the fine-tuning of its activity and selectivity towards specific biological targets.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism by which 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(3-chlorophenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: Lacks the methoxy and methoxybenzyl groups, which may affect its biological activity and chemical reactivity.
8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: Lacks the 3-chlorophenyl group, potentially altering its interaction with biological targets.
Uniqueness
The presence of the 3-chlorophenyl, 8-methoxy, and 3-methoxybenzyl groups in 3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione makes it unique compared to its analogs
Properties
Molecular Formula |
C26H22ClN3O4 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H22ClN3O4/c1-28-22-11-10-20(34-3)14-21(22)23-24(28)25(31)30(18-8-5-7-17(27)13-18)26(32)29(23)15-16-6-4-9-19(12-16)33-2/h4-14H,15H2,1-3H3 |
InChI Key |
RKKJFJYYWYQJTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=CC(=CC=C4)OC)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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